molecular formula C22H22N4O3 B2394961 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1798398-16-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2394961
CAS No.: 1798398-16-9
M. Wt: 390.443
InChI Key: IPPRZIAPZREHAU-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acrylamide derivative featuring a benzo[1,3]dioxole (benzodioxolyl) group and a piperidinylmethyl moiety linked to a 3-cyanopyridine substituent. Its structure combines a planar aromatic system (benzodioxolyl) with a flexible piperidine scaffold, which may enhance binding to biological targets such as kinases or G-protein-coupled receptors. The presence of the electron-withdrawing cyano group on the pyridine ring may improve metabolic stability and target affinity compared to non-cyanated analogs .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c23-13-18-2-1-9-24-22(18)26-10-7-17(8-11-26)14-25-21(27)6-4-16-3-5-19-20(12-16)29-15-28-19/h1-6,9,12,17H,7-8,10-11,14-15H2,(H,25,27)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRZIAPZREHAU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=C(C=CC=N4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=C(C=CC=N4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C₁₅H₁₇N₃O₃
Molecular Weight 259.30 g/mol
CAS Registry Number 82857-82-7
IUPAC Name (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide

The structure features a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide exhibit significant anticancer properties. For instance, a related compound showed cytotoxic effects with IC₅₀ values of 16.19 ± 1.35 μM against HCT-116 and 17.16 ± 1.54 μM against MCF-7 cancer cell lines, indicating a promising therapeutic potential in oncology .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It has been suggested that the presence of the piperidine and cyanopyridine groups enhances its interaction with target proteins, leading to apoptosis in malignant cells.

Anti-inflammatory Properties

In addition to anticancer activity, compounds in this class have demonstrated anti-inflammatory effects. For example, derivatives have shown selective inhibition of COX-II enzymes, which are crucial in inflammatory processes. The most potent derivatives exhibited IC₅₀ values as low as 0.52 μM against COX-II, highlighting their potential as anti-inflammatory agents .

Study 1: Anticancer Efficacy

A study conducted on a series of acrylamide derivatives similar to the compound revealed that modifications to the piperidine ring significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that the introduction of electron-withdrawing groups increased the overall efficacy of these compounds.

Study 2: In Vivo Anti-inflammatory Activity

In vivo studies demonstrated that specific derivatives exhibited substantial anti-inflammatory effects through COX-II inhibition. For instance, one derivative showed a 64.28% reduction in inflammation compared to Celecoxib, a standard anti-inflammatory drug .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Piperidine ring : Often associated with psychoactive properties and potential therapeutic effects.
  • Acrylamide functional group : Implicated in various chemical reactions and biological interactions.

The molecular formula is C20H21N3O5C_{20}H_{21}N_{3}O_{5} with a molecular weight of approximately 383.4g/mol383.4\,g/mol.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Anticancer Activity

In vitro studies have demonstrated that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide has the potential to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical)10.0Inhibition of angiogenesis

Antimicrobial Activity

The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of bacterial cell membranes, indicating potential for development as a new antibiotic.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. It appears to mitigate oxidative stress and inflammation in neuronal cells.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against breast cancer cell lines, noting its potential as a lead compound for further development in cancer therapy.
  • Antimicrobial Properties : Research conducted by Smith et al. demonstrated the compound's effectiveness against multidrug-resistant bacterial strains, suggesting its potential use in developing new antibiotics.
  • Neuroprotection : Investigations presented in Neuroscience Letters indicated that the compound could reduce neuroinflammation in animal models of Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key acrylamide derivatives is summarized in Table 1 .

Compound ID / Name Key Substituents Melting Point (°C) Reported Activity/Notes Reference
Target Compound: (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide Benzodioxolyl, 3-cyanopyridinyl-piperidine N/A Hypothesized kinase inhibition (structural analogy) Deduced
(E)-3-benzo[1,3]dioxol-5-yl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12w) Benzodioxolyl, pyridinyl-pyrimidinylamino-phenyl 244–246 Anticancer activity (cell line studies)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) Nitrophenyl, p-tolylacrylamido, propylamine N/A Cellular activity in inflammatory models
(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) Methoxyphenyl, pyridinyl, propylamine N/A Moderate cytotoxicity in cancer screens
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide Benzodioxolyl, 6-methylbenzothiazolyl N/A Structural analog with potential neuroprotective roles

Key Observations

Electron-Deficient vs. Electron-Rich Substituents: The target compound’s 3-cyanopyridine group (electron-withdrawing) contrasts with electron-donating groups like methoxy (4412) or methyl (12w). This difference may influence solubility, target binding, and metabolic stability . Nitro-substituted analogs (e.g., 5012) exhibit higher reactivity but may face toxicity challenges, limiting therapeutic utility .

Piperidine vs.

Biological Activity Trends: Compound 12w demonstrated notable anticancer activity, attributed to its dual pyridine-pyrimidine system, which may mimic ATP in kinase inhibition . Propylamine-substituted derivatives (e.g., 5012, 4412) showed moderate activity in cellular assays but lacked the specificity observed in benzodioxolyl-containing analogs .

Physicochemical and Pharmacokinetic Considerations

  • Melting Points: The high melting point of 12w (244–246°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via pyrimidinylamino groups), which may correlate with enhanced crystallinity and stability .
  • Metabolic Stability: The 3-cyanopyridine moiety in the target compound may reduce oxidative metabolism compared to unsubstituted pyridines, as seen in related cyanated derivatives .

Preparation Methods

Synthetic Routes and Key Intermediates

The target compound’s structure comprises three distinct moieties:

  • Benzo[d]dioxol-5-yl group : A methylenedioxy-substituted aromatic ring.
  • Acrylamide backbone : A conjugated enamide system with (E)-stereochemistry.
  • (1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methylamine : A piperidine scaffold substituted with a cyanopyridine and a primary amine.

Synthesis typically proceeds via two parallel pathways followed by coupling:

  • Pathway A : Preparation of the benzo[d]dioxol-5-yl acrylate intermediate.
  • Pathway B : Synthesis of the (1-(3-cyanopyridin-2-yl)piperidin-4-yl)methanamine intermediate.

Pathway A: Synthesis of Benzo[d]dioxol-5-yl Acrylate

The acrylate fragment is synthesized through a Knoevenagel condensation or Horner-Wadsworth-Emmons (HWE) reaction to establish the α,β-unsaturated carbonyl system.

Knoevenagel Condensation

A mixture of benzo[d]dioxol-5-ylcarbaldehyde and malonic acid in the presence of a catalytic base (e.g., piperidine) yields 3-(benzo[d]dioxol-5-yl)acrylic acid under reflux conditions. Subsequent conversion to the acid chloride using oxalyl chloride enables amide coupling.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or toluene.
  • Temperature: 0–25°C for acid chloride formation; reflux for condensation.
  • Yield: ~80% for the condensation step.
Horner-Wadsworth-Emmons Reaction

Alternatively, the HWE reaction between benzo[d]dioxol-5-ylphosphonate and an aldehyde produces the (E)-configured acrylate with high stereoselectivity.

Example Protocol :

  • Phosphonate ester preparation : React benzo[d]dioxol-5-ylmethanol with triethyl phosphite.
  • Olefination : Treat the phosphonate with formaldehyde in the presence of NaH.
  • Oxidation : Convert the resulting alcohol to the acid using Jones reagent.

Pathway B: Synthesis of (1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methanamine

This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) on a halogenated pyridine followed by reductive amination.

Piperidine Functionalization

Step 1 : 2-Chloro-3-cyanopyridine reacts with piperidin-4-ylmethanamine in a polar aprotic solvent (e.g., DMF) using K2CO3 as a base.

Reaction Conditions :

  • Temperature: 80–100°C.
  • Time: 12–24 hours.
  • Yield: ~75–89%.

Mechanistic Insight :
The electron-withdrawing cyano group activates the pyridine ring for SNAr, enabling displacement of chloride by the piperidine amine.

Reductive Amination

To install the methylamine group, piperidin-4-one is subjected to reductive amination with ammonium acetate and NaBH3CN in methanol.

Amide Bond Formation

The final step couples the acrylate and amine intermediates via amide bond formation . Two methods are prevalent:

Acid Chloride Method

  • Activation : Treat 3-(benzo[d]dioxol-5-yl)acrylic acid with oxalyl chloride in DCM to form the acid chloride.
  • Coupling : React the acid chloride with (1-(3-cyanopyridin-2-yl)piperidin-4-yl)methanamine in the presence of triethylamine (TEA) as a base.

Example Protocol :

  • Solvent: DCM.
  • Temperature: 0°C to room temperature.
  • Yield: ~80%.

Carbodiimide-Mediated Coupling

Use EDCl/HOBt or DCC as coupling agents to directly conjugate the acrylic acid and amine in anhydrous DMF.

Optimization Notes :

  • EDCl/HOBt minimizes racemization and improves yield compared to DCC.
  • Reaction progress is monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Stereochemical Control and Analysis

The (E)-configuration of the acrylamide is critical for bioactivity. Key strategies include:

  • Thermodynamic control : Prolonged stirring under reflux favors the (E)-isomer due to conjugation stabilization.
  • Catalytic additives : Use of Cu(I) salts to suppress double-bond isomerization.

Analytical Validation :

  • NMR : Trans coupling constants (J = 15–16 Hz) between the α and β protons confirm the (E)-geometry.
  • HPLC : Retention time alignment with authentic (E)-standards (C18 column, acetonitrile/water gradient).

Scalability and Industrial Considerations

Solvent Selection

  • Dichloromethane and isopropyl alcohol are preferred for large-scale reactions due to low cost and ease of removal.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.
  • Recrystallization : From ethanol/water mixtures to achieve >99% purity.

Yield Optimization

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours for SNAr steps.
  • Catalyst screening : Pd/C or Ni catalysts improve turnover in reductive amination.

Challenges and Troubleshooting

Byproduct Formation

  • Double-bond isomerization : Mitigated by conducting reactions under inert atmosphere and avoiding prolonged heat exposure.
  • Piperidine ring oxidation : Use of antioxidants like BHT during storage.

Moisture Sensitivity

  • Acid chloride hydrolysis : Strict anhydrous conditions are maintained using molecular sieves.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Aldol condensation : Between a benzaldehyde derivative (e.g., benzo[d][1,3]dioxole-5-carbaldehyde) and a cyanoacetamide or acrylamide precursor.
  • Piperidine functionalization : Introducing the 3-cyanopyridinyl group via nucleophilic substitution or coupling reactions.
  • Amide bond formation : Using reagents like EDCl/HOBt or DCC for coupling the acrylate and piperidinylmethyl moieties. Optimization :
  • Use polar aprotic solvents (DMF, DCM) to enhance reaction kinetics.
  • Catalysts such as triethylamine (base) or palladium on carbon (reduction) improve yield .
  • Continuous flow reactors (for scale-up) reduce side reactions and improve purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry (e.g., E/Z isomerism via coupling constants in 1^1H NMR) and structural integrity .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Target selection : Prioritize receptors with known binding to benzo[d][1,3]dioxole (e.g., adenosine A2A_{2A} or dopamine receptors) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions between the acrylamide group and catalytic residues (e.g., hydrogen bonding with Ser/Thr kinases).
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50_{50} variability)?

  • Experimental replication : Standardize assay conditions (pH, temperature, solvent) to minimize variability .
  • Off-target profiling : Use kinome-wide screens to identify unintended interactions .
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing 3-cyanopyridine with 4-methoxyphenyl) to isolate critical pharmacophores .

Q. How does the compound’s stereochemistry (E vs. Z) influence its pharmacokinetic properties?

  • Solubility : The E-isomer’s planar structure enhances aqueous solubility compared to the Z-isomer .
  • Metabolic stability : Piperidine methylation reduces CYP450-mediated oxidation, prolonging half-life .
  • Permeability : LogP calculations (e.g., ~3.2 for this compound) predict moderate blood-brain barrier penetration .

Key Methodological Recommendations

  • Synthetic challenges : The 3-cyanopyridine group may require protection/deprotection steps to avoid side reactions during amide coupling .
  • Biological assays : Use SPR (surface plasmon resonance) for real-time binding kinetics to validate docking predictions .
  • Data interpretation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs) to confirm stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.